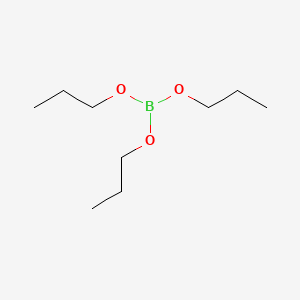

Tripropyl borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 778. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tripropyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEHWCSSIHAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCC)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060995 | |

| Record name | Boric acid (H3BO3), tripropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-71-1 | |

| Record name | Tripropyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tripropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3), tripropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tripropyl borate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BF3RBA88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tripropyl Borate from Boric Acid and n-Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tripropyl borate from boric acid and n-propanol. It covers the fundamental reaction, detailed experimental protocols, quantitative analysis of various synthetic approaches, and the underlying reaction mechanism. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as tri-n-propyl borate, is a trialkoxyborane with the chemical formula B(OCH₂CH₂CH₃)₃. It is a colorless liquid that serves as a versatile reagent and intermediate in organic synthesis. Its applications include its use as a solvent, a catalyst in polymerization reactions, and a precursor for the synthesis of boronic acids and their derivatives, which are crucial in modern medicinal chemistry, particularly in Suzuki couplings. The synthesis of this compound is most commonly achieved through the esterification of boric acid with n-propanol. This reaction is a reversible dehydration process, and its efficiency is largely dependent on the effective removal of water, which drives the equilibrium towards the product.

The Core Reaction: Esterification of Boric Acid

The fundamental chemical transformation in the synthesis of this compound is the Fischer-Speier esterification of boric acid with three equivalents of n-propanol. The balanced chemical equation for this reaction is:

B(OH)₃ + 3 CH₃CH₂CH₂OH ⇌ B(OCH₂CH₂CH₃)₃ + 3 H₂O

This equilibrium is typically shifted to the right by removing the water produced during the reaction, often through azeotropic distillation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, highlighting different approaches to drive the reaction to completion and purify the final product.

Protocol 1: Azeotropic Distillation with Toluene

This protocol is a common laboratory method for the synthesis of this compound, employing toluene as an azeotropic agent to remove water.[1]

Materials:

-

Boric Acid (H₃BO₃)

-

n-Propanol (CH₃CH₂CH₂OH)

-

Toluene (C₇H₈)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Hickman still

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 50 mL round-bottom flask, add 1.00287 g (16.22 mmol) of boric acid, 4 mL (137.78 mmol) of n-propanol, and 2 mL of toluene.[1]

-

Add a boiling chip to the flask.

-

Assemble the flask with a Hickman still and a reflux condenser.

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the sidearm of the still.

-

Continuously remove the collected azeotrope using a pipette.

-

Continue heating until the reaction temperature reaches 120 °C and no more water is observed collecting in the sidearm.[1]

-

Allow the reaction mixture to cool to room temperature.

-

The remaining liquid in the flask is the crude this compound.

-

For purification, the crude product can be distilled. The fraction boiling between 175-177 °C is collected. For higher purity, vacuum distillation is recommended.

Protocol 2: High-Yield Synthesis with Azeotropic Distillation

This protocol is a variation that has been reported to achieve a higher yield.[2]

Materials:

-

Boric Acid (H₃BO₃)

-

Dry n-Propanol (CH₃CH₂CH₂OH)

-

Toluene (C₇H₈)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a side arm for collection

-

Heating mantle

Procedure:

-

In a round-bottom flask, place 1.0179 g of boric acid, 4 mL of dry n-propanol, and 2 mL of toluene.[2]

-

Add a boiling stone to the flask.

-

Attach a reflux condenser with a side arm designed to collect the distillate.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the side arm.

-

Continue the reaction until no more water is collected.

-

After cooling, the product is isolated from the reaction mixture. The reported yield for this method is 87.03%.[2]

Quantitative Data

The efficiency of this compound synthesis can be influenced by various factors, including the molar ratio of reactants, reaction temperature, and the method of water removal. The following tables summarize quantitative data from different synthetic approaches.

| Parameter | Protocol 1 | Protocol 2 |

| Boric Acid (g) | 1.00287 | 1.0179 |

| n-Propanol (mL) | 4 | 4 |

| Toluene (mL) | 2 | 2 |

| Reaction Temperature (°C) | Reflux, up to 120 | Reflux |

| Reaction Time | Until no more water is collected | Not specified |

| Reported Yield (%) | 27.96 | 87.03 |

| Reference | [1] | [2] |

Table 1: Comparison of Experimental Conditions and Yields for this compound Synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Boric Acid | H₃BO₃ | 61.83 | Decomposes | 1.435 |

| n-Propanol | C₃H₈O | 60.1 | 97 | 0.803 |

| This compound | C₉H₂₁BO₃ | 188.07 | 175-177 | 0.857 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 |

Table 2: Physical Properties of Reactants and Product.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds through a stepwise esterification of boric acid. Boric acid, a Lewis acid, reacts with the nucleophilic hydroxyl group of n-propanol. The reaction likely proceeds through the formation of mono-, di-, and finally this compound. Each step involves the formation of a water molecule, which is removed to drive the equilibrium forward.

Caption: Stepwise esterification of boric acid with n-propanol.

The general experimental workflow for the synthesis of this compound via azeotropic distillation is depicted below.

Caption: General experimental workflow for this compound synthesis.

Purification and Characterization

The primary impurity in the crude product is unreacted n-propanol and the azeotropic agent, if used. Purification is typically achieved by fractional distillation.[3] this compound has a boiling point of 175-177 °C at atmospheric pressure.[4] For higher purity, distillation under reduced pressure is recommended to prevent thermal decomposition. The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy is useful for confirming the presence of B-O and C-O bonds characteristic of the borate ester.

Safety Considerations

-

n-Propanol and Toluene: These are flammable liquids. All heating should be conducted using a heating mantle in a well-ventilated fume hood. Avoid open flames.

-

Boric Acid: While having low acute toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: This compound is a flammable liquid and may cause irritation to the skin and eyes.[5] It is also moisture-sensitive and will hydrolyze back to boric acid and n-propanol upon contact with water.

Conclusion

The synthesis of this compound from boric acid and n-propanol is a well-established esterification reaction. The key to achieving high yields is the effective removal of water to drive the reaction equilibrium towards the product. Azeotropic distillation is a highly effective method for this purpose. The choice of reaction conditions, including the molar ratio of reactants and the specific protocol for water removal, can significantly impact the yield. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and purify this compound for their specific applications.

References

Physical and chemical properties of tripropyl borate

An In-depth Technical Guide to the Physical and Chemical Properties of Tripropyl Borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, an important organoboron compound with applications in organic synthesis and materials science. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Physical Properties

This compound is a colorless, clear liquid with a mild, fruity odor.[1] It is an organoboron compound where three propyl groups are attached to a central boron atom through oxygen atoms.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C9H21BO3 | [1][2][3][4][5][6][7] |

| Molecular Weight | 188.07 g/mol | [2][3][4][5][6][7] |

| CAS Number | 688-71-1 | [1][2][3][4][5][6][7][8] |

| Appearance | Colorless, clear liquid | [1][2][9][10] |

| Boiling Point | 175-177 °C | [6][9][11][12] |

| Melting Point | < 0 °C | [9][11] |

| Density | 0.857 g/mL at 25 °C | [6][9][11][12] |

| Refractive Index (n20/D) | 1.395 | [9][11][12] |

| Flash Point | 32 °C (90 °F) | [9][11] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether, benzene); decomposes in water.[1][9][11][13] | |

| Water Solubility | Very slightly soluble (0.34 g/L at 25 °C) | [1] |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis.[13] It is known for its sensitivity to moisture and undergoes hydrolysis to form boric acid and propanol.[2] It also participates in other important chemical transformations.

Hydrolysis

The presence of moisture leads to the hydrolysis of this compound, a reaction that can be significant and needs to be considered during its handling and storage.[2] The reaction proceeds as follows:

B(OCH₂CH₂CH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃CH₂CH₂OH

Caption: Hydrolysis of this compound.

Transesterification

This compound can undergo transesterification reactions with other alcohols, which involves the exchange of the propyl groups with other alkyl groups. This reaction is often catalyzed by acids or bases.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R-MgX) to form boronic esters, which can then be hydrolyzed to produce boronic acids. This is a crucial reaction for the synthesis of various organic compounds.

Caption: Reaction with Grignard Reagent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

This protocol describes the synthesis of this compound from boric acid and n-propanol via a dehydration reaction.

Caption: Synthesis Workflow.

Materials:

-

Boric acid (1.02 g)

-

Dry n-propanol (4 mL)

-

Toluene (2 mL)

-

Boiling chip

-

Round-bottom flask (50 mL)

-

Reflux condenser with a side arm (e.g., Hickman still)

-

Heating mantle or hot plate

-

Pipette

Procedure:

-

Place 1.02 g of boric acid and a boiling chip into a 50 mL round-bottom flask.[4]

-

Add 4 mL of dry n-propanol and 2 mL of toluene to the flask.[4]

-

Attach a reflux condenser with a side arm to the flask.[4]

-

Heat the mixture to reflux using a heating mantle.[4]

-

As the reaction proceeds, an azeotrope of water and toluene will collect in the side arm of the condenser. Periodically remove this azeotrope using a pipette.[4]

-

Continue heating until water no longer collects in the side arm and the temperature of the reaction mixture rises.[4]

-

Once the reaction is complete, cool the flask to room temperature.

-

The remaining liquid is crude this compound. Purify the product by distillation, collecting the fraction that boils at 175-177 °C.

Determination of Physical Properties

The following are general protocols for determining the physical properties of liquid compounds, which can be applied to this compound with appropriate safety precautions for a flammable liquid.

3.2.1. Boiling Point Determination The boiling point can be determined by heating a small sample of the liquid in a test tube containing an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

3.2.2. Density Measurement The density of a liquid can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3.2.3. Refractive Index Measurement A refractometer is used to measure the refractive index. A small drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. Temperature control is crucial for accurate measurements.

3.2.4. Flash Point Determination The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens or Abel). The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Applications

This compound serves as a versatile reagent and intermediate in various chemical processes:

-

Organic Synthesis: It is used as a reagent in organic synthesis, for example, in the formation of boronic esters.[13]

-

Solvent: Due to its ability to dissolve a range of organic compounds, it can be used as a solvent for reactions.[13]

-

Catalyst: It can act as a catalyst in polymerization reactions.[1]

-

Flame Retardant: It is used as a flame retardant in plastics.[1]

-

Cross-linking Agent: It finds application as a cross-linking agent in polymers.[1][13]

Safety and Handling

This compound is a flammable liquid and should be handled with care.[1][2] It is also sensitive to moisture.[1][11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area, away from ignition sources. Store in a tightly sealed container in a cool, dry place.[9]

References

- 1. studylib.net [studylib.net]

- 2. aidic.it [aidic.it]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. studylib.net [studylib.net]

- 5. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 6. Boric acid (H3BO3), tripropyl ester | C9H21BO3 | CID 12711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. calnesis.com [calnesis.com]

- 11. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. CN104356152A - Method for producing high-purity triisopropyl borate through system external circulation reaction dehydration - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Tripropyl Borate (CAS 688-71-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tripropyl borate (CAS 688-71-1), a versatile organoboron compound utilized in organic synthesis, as a solvent, and as a catalyst.[1][2][3] Adherence to strict safety protocols is essential when working with this flammable and irritant chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, fruity odor.[1] It is soluble in organic solvents but decomposes in water.[2][4] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 688-71-1 | [1][5] |

| Molecular Formula | C9H21BO3 | [1] |

| Molecular Weight | 188.07 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 175 - 177 °C | [4] |

| Melting Point | < -70 °C | [3] |

| Flash Point | 32 °C | [4] |

| Density | 0.855 - 0.857 g/mL at 25 °C | [4] |

| Vapor Density | No data available | |

| Solubility in Water | Decomposes | [4] |

| Refractive Index | 1.3950 | [4] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and is irritating to the skin, eyes, and respiratory system.[1][6]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - Respiratory System (H335: May cause respiratory irritation)

Signal Word: Warning[6]

Hazard Statements: [6]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Information

The toxicological data for this compound is limited. It is crucial to handle this chemical with the assumption that it may have other undiscovered hazardous properties.

| Toxicity Endpoint | Species | Route | Value | Classification/Result | Reference |

| Acute Oral Toxicity | Mouse | Oral | LD50: 2080 mg/kg | Minimally toxic after single ingestion | [5][8] |

| Eye Irritation | Rabbit | Eye | 100 mg | Mild irritation | [5] |

| Skin Irritation | Rabbit | Skin | No quantitative data available | Causes skin irritation (Category 2) | [6] |

| Inhalation Toxicity | No data available | May cause respiratory irritation (Category 3) | [6] | ||

| Dermal Toxicity | No data available | ||||

| Carcinogenicity, Mutagenicity, Reproductive Toxicity | No information available | [2] |

Experimental Protocols

General Protocol for an In Vivo Skin Irritation Study (Based on OECD Guideline 404):

This is a generalized protocol and does not represent a specific study performed on this compound.

-

Animal Model: Healthy, young adult albino rabbits are typically used.[4]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Application: A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped, intact skin. The application site is covered with a gauze patch and a semi-occlusive dressing.[4]

-

Exposure: The duration of exposure is typically 4 hours.[4]

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

-

Scoring: The reactions are scored according to a standardized grading system. The mean scores for erythema and edema are calculated for each animal at the specified observation times.

-

Classification: The classification of the substance as a skin irritant is based on the mean scores.

Caption: Generalized workflow for an in vivo skin irritation study.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Take precautionary measures against static discharge.[1]

-

Ground and bond containers when transferring material.[1]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapor or mist.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat and sources of ignition.[1]

-

Store away from incompatible materials such as oxidizing agents.

-

Protect from moisture, as it decomposes in the presence of water.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound.

Caption: Logical diagram for selecting appropriate PPE.

-

Eye/Face Protection: Wear chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For tasks with a higher potential for skin contact, a chemical-resistant apron or coveralls should be worn.[2]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][9]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][9]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[2]

Fire-Fighting Measures

This compound is a flammable liquid.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]

-

Methods for Containment and Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Use non-sparking tools.[2]

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][10]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Skin irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RTECS NUMBER-ED5785000-Chemical Toxicity Database [drugfuture.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. CAS 688-71-1: this compound | CymitQuimica [cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. This compound | 688-71-1 | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Tripropyl Borate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Tripropyl borate (CAS No. 688-71-1), a trialkoxyborane, is a versatile compound utilized in organic synthesis and materials science.[1] Its efficacy in these applications is often contingent on its solubility in various organic solvents. This technical guide provides a thorough overview of the solubility profile of this compound, addressing the current landscape of available data. While precise quantitative solubility data is limited in publicly accessible literature, this document compiles qualitative information and presents a detailed experimental protocol for its determination. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to effectively utilize this compound in their work.

Introduction

This compound, with the chemical formula C₉H₂₁BO₃, is an organoboron compound characterized by a central boron atom bonded to three propyloxy groups. This structure imparts a predominantly non-polar character to the molecule, which dictates its solubility behavior. A comprehensive understanding of its solubility in a range of organic solvents is crucial for its application in various chemical processes, ensuring reaction homogeneity, and for the formulation of stable solutions.[2]

Solubility Profile of this compound

This compound is generally characterized by its high solubility in a variety of common organic solvents.[3][4][5] This is attributed to the hydrophobic nature of the propyl groups, which facilitates favorable intermolecular interactions with organic solvent molecules. Conversely, it has limited solubility in water and is susceptible to hydrolysis, decomposing into boric acid and propanol.[3][5] The solubility of this compound, like many compounds, is also influenced by temperature, typically increasing as the temperature rises.[2]

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility |

| Alcohols | |||

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |

| n-Propanol | C₃H₇OH | Polar Protic | Soluble[6] |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2][7] |

| Aromatic Hydrocarbons | |||

| Benzene | C₆H₆ | Non-polar | Soluble[7] |

| Toluene | C₇H₈ | Non-polar | Soluble[6] |

| Water | |||

| Water | H₂O | Polar Protic | Decomposes[4][5] |

Note: The solubility of the isomer, triisopropyl borate, is noted as miscible with ether, ethanol, isopropanol, and benzene, which suggests a high degree of solubility for this compound in these solvents as well.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This protocol is adapted from established gravimetric methods for solubility determination.[9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Glass vials with screw caps

-

Volumetric flasks

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials is necessary to confirm saturation.

-

-

Sample Collection and Separation:

-

After the equilibration period, cease agitation and allow the solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 10-15 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

-

Gravimetric Analysis: [9]

-

Accurately weigh a clean, dry, and pre-weighed volumetric flask.[9]

-

Transfer the collected supernatant to the weighed volumetric flask and record the exact volume.[9]

-

Evaporate the solvent from the flask using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point.

-

Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator.[9]

-

Weigh the flask containing the this compound residue.[9]

-

Repeat the drying and weighing steps until a constant weight is achieved.[9]

-

-

Calculation of Solubility: [9]

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight of the flask with the residue.[9]

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for determining this compound solubility.

Conclusion

This compound is a valuable compound in synthetic chemistry with a favorable solubility profile in a wide range of common organic solvents. While specific quantitative solubility data remains elusive in the public domain, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for its practical application. The presented methodology allows for the precise determination of its solubility in any solvent of interest, enabling researchers to optimize reaction conditions and formulation strategies.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 688-71-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 688-71-1 [chemicalbook.com]

- 6. studylib.net [studylib.net]

- 7. This compound [minschem.com]

- 8. Triisopropyl borate | 5419-55-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Nature of Lewis Acidity in Borate Esters

An In-depth Technical Guide on the Core Mechanism of Tripropyl Borate as a Lewis Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, B(OCH₂CH₂CH₃)₃, is an organoboron compound belonging to the borate ester class. While structurally simple, it plays a significant role in organic synthesis, primarily acting as a mild Lewis acid.[1] A Lewis acid is defined as a chemical species that can accept a pair of non-bonding electrons from another molecule, known as a Lewis base. The foundational principle of Lewis acidity in this compound and other borate esters lies in the electronic configuration of the central boron atom. Boron, a Group 13 element, possesses three valence electrons, which in this compound are engaged in single covalent bonds with three oxygen atoms. This bonding arrangement leaves the boron atom with an unoccupied p-orbital, rendering it electron-deficient and capable of accepting electron density to satisfy its octet.[2] This inherent electron deficiency is the origin of its utility as a catalyst in a variety of chemical transformations.

The Core Mechanism: Electronic Structure and Adduct Formation

The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry. The three B-O bonds lie in a plane, while the unhybridized, empty p-orbital is oriented perpendicular to this plane. This vacant p-orbital is the locus of Lewis acidity.

Although the oxygen atoms adjacent to the boron can donate some of their lone-pair electron density into this empty p-orbital (forming a partial π-bond), this back-bonding is often insufficient to completely satisfy boron's electron deficiency. Consequently, this compound readily interacts with Lewis bases (e.g., amines, ethers, carbonyl oxygen atoms) to form a coordinate covalent bond. In this interaction, the Lewis base donates a pair of electrons into boron's empty p-orbital, forming a tetrahedral Lewis acid-base adduct. This process causes the hybridization of the boron center to change from sp² to sp³.[3]

Figure 1: General mechanism of Lewis acid-base adduct formation.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified experimentally. The most common method for boranes and borate esters is the Gutmann-Beckett method, which provides a dimensionless "Acceptor Number" (AN).[4] This method uses triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid. A larger change, and thus a higher AN, corresponds to stronger Lewis acidity.[4]

While a specific AN for this compound is not prominently reported in the literature, data for the structurally similar trimethyl borate provides a valuable benchmark. The factors influencing the Lewis acidity of borate esters are primarily electronic and steric.[5]

-

Electronic Effects : The electron-donating nature of the alkyl groups slightly increases electron density on the boron, tempering its acidity.

-

Steric Effects : Bulky substituents around the boron center can physically hinder the approach of a Lewis base, reducing the effective Lewis acidity.[5]

The n-propyl groups of this compound are significantly larger than the methyl groups of trimethyl borate. This increased steric bulk shields the boron center, making this compound a weaker Lewis acid than trimethyl borate.

| Compound | Substituent (R) in B(OR)₃ | Acceptor Number (AN) | Relative Lewis Acidity |

| Trimethyl Borate | -CH₃ | 23[6] | Weak |

| This compound | -CH₂CH₂CH₃ | < 23 (Estimated) | Weaker |

Table 1: Comparison of Lewis Acidity for Trialkyl Borates. The AN for this compound is estimated to be lower than that of trimethyl borate due to greater steric hindrance.

Experimental Protocol: Gutmann-Beckett Method

This protocol outlines the procedure for determining the Acceptor Number of a borate ester.

-

Preparation of Probe Solution : Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic, deuterated solvent (e.g., C₆D₆ or CD₂Cl₂). A typical concentration is 0.05 M.

-

NMR Reference Spectrum : Acquire a ³¹P NMR spectrum of the Et₃PO solution. Record the chemical shift (δ_ref).

-

Preparation of Sample Solution : In a separate NMR tube, dissolve an equimolar amount of the borate ester (e.g., this compound) in the same deuterated solvent.

-

Adduct Formation : Add an equimolar amount of the Et₃PO stock solution to the NMR tube containing the borate ester.

-

NMR Sample Spectrum : Acquire a ³¹P NMR spectrum of the mixture. Record the new chemical shift (δ_sample).[5]

-

Calculation of Acceptor Number (AN) : The AN is calculated using Gutmann's original formula, which normalizes the observed shift change relative to reference points (AN=0 for hexane, AN=100 for SbCl₅). The simplified formula is: AN = 2.21 × (δ_sample − δ_hexane), where δ_hexane is the chemical shift of Et₃PO in hexane (41.0 ppm).[4]

Figure 2: Experimental workflow for the Gutmann-Beckett method.

Catalytic Applications in Organic Synthesis

The mild Lewis acidity of this compound makes it a useful catalyst for transformations where stronger, more aggressive Lewis acids could lead to side reactions or substrate degradation. Its primary role is to activate substrates containing Lewis basic sites, most notably carbonyl groups.

Esterification of Carboxylic Acids

This compound and its analogues can serve as effective reagents or catalysts for the esterification of carboxylic acids. The reaction can proceed under solvent- and catalyst-free conditions, with boric acid being the only by-product.[7][8] The mechanism involves the activation of the carboxylic acid through coordination of the carbonyl oxygen to the boron center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. In cases where the borate ester is used as the alkyl source (transesterification), it directly provides the alkoxy group.

Figure 3: Catalytic cycle for borate-catalyzed esterification.

| Carboxylic Acid | Alcohol | Product | Yield (%) |

| Benzoic Acid | n-Butanol | n-Butyl Benzoate | 90 |

| Adipic Acid | n-Butanol | Di-n-butyl Adipate | 94 |

| Phthalic Acid | n-Butanol | Di-n-butyl Phthalate | 92 |

| Acetic Acid | n-Butanol | n-Butyl Acetate | 85 |

| Oleic Acid | n-Butanol | n-Butyl Oleate | 95 |

Table 2: Representative yields for the esterification of various carboxylic acids using tributyl borate under solvent-free conditions. Data adapted from studies on tributyl borate serve as a close analogue for the reactivity of this compound.[7][8]

Experimental Protocol: Esterification Using a Trialkyl Borate

This protocol is adapted from the solvent-free procedure for tributyl borate.[7]

-

Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and a distillation condenser, add the carboxylic acid (1.0 eq.).

-

Addition of Borate : Add this compound (1.1 eq. per carboxylic acid group).

-

Reaction Conditions : Heat the mixture with vigorous stirring to 110-120 °C. The reaction is typically carried out under an inert atmosphere (e.g., N₂).

-

Monitoring : The reaction progress can be monitored by TLC or GC analysis. During the reaction, boric acid will precipitate as a white solid.

-

Workup : Upon completion, cool the reaction mixture to room temperature. Filter the solid boric acid.

-

Purification : The filtrate, containing the desired ester, is purified. This may involve washing with a saturated NaHCO₃ solution, followed by water, and drying over anhydrous MgSO₄. The final product is typically purified by distillation under reduced pressure.

Synthesis of N-Sulfinyl Imines

Borate esters, particularly those with electron-withdrawing groups like tris(2,2,2-trifluoroethyl)borate, are highly effective reagents for the condensation of aldehydes with sulfinamides to form N-sulfinyl imines.[9][10] this compound can also facilitate this transformation, where it serves a dual purpose:

-

Lewis Acid Catalyst : It activates the aldehyde's carbonyl group for nucleophilic attack by the sulfinamide.

-

Dehydrating Agent : It chemically sequesters the water molecule produced during the condensation reaction, driving the equilibrium towards the imine product.

The reaction is often operationally simple, proceeding at room temperature with high yields and without the need for complex workup procedures.[9]

Experimental Protocol: Synthesis of an N-Sulfinyl Imine

This protocol is generalized from procedures using borate esters as condensing agents.[9][10]

-

Reagent Setup : To a dry flask under an inert atmosphere (N₂), add the aldehyde (1.0 eq.), the sulfinamide (e.g., tert-butanesulfinamide, 1.05 eq.), and a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Addition of Borate : Add this compound (1.1 eq.) to the mixture via syringe.

-

Reaction Conditions : Stir the reaction mixture at room temperature.

-

Monitoring : Monitor the reaction by TLC or LC-MS until the aldehyde is consumed (typically 2-18 hours).

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification : The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Conclusion

This compound functions as a Lewis acid due to the inherent electron deficiency of its central, sp²-hybridized boron atom. Its reactivity is characterized by the formation of tetrahedral adducts with Lewis bases. While considered a mild Lewis acid, with its reactivity tempered by the steric bulk of its propyl groups, it is a valuable catalyst for specific organic transformations. Its utility in promoting esterification and condensation reactions, often under gentle, solvent-free conditions, highlights its importance for researchers seeking selective and efficient synthetic methodologies. The principles outlined in this guide provide a framework for understanding and applying the Lewis acidic properties of this compound in complex chemical synthesis.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and lewis acidity of fluorinated triaryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 7. Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

The Core Reactivity of Organoboron Compounds: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Structure, Reactivity, and Catalytic Applications of Organoboron Compounds in Modern Organic Synthesis and Medicinal Chemistry.

Organoboron compounds have emerged as indispensable tools in the arsenal of synthetic chemists, particularly within the pharmaceutical industry. Their unique electronic structure, coupled with their stability and functional group tolerance, has propelled them to the forefront of cross-coupling reactions and other pivotal transformations. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of organoboron compounds, with a focus on their application in areas relevant to drug discovery and development. We will delve into their structure and bonding, explore their Lewis acidic nature, and provide a detailed examination of their most significant reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Boron Atom: A Hub of Reactivity

The reactivity of organoboron compounds is intrinsically linked to the electronic nature of the boron atom. With an electronegativity of 2.04, the carbon-boron bond possesses low polarity (carbon electronegativity: 2.55)[1]. Trivalent organoboranes, such as trialkylboranes, adopt a trigonal planar geometry with an sp²-hybridized boron atom, leaving a vacant p-orbital perpendicular to the molecular plane. This electron deficiency is the cornerstone of their chemical behavior.

Lewis Acidity: The empty p-orbital makes organoboron compounds effective Lewis acids, capable of accepting a pair of electrons from a Lewis base. This interaction is fundamental to many of their reactions and biological activities. The Lewis acidity can be quantified by the pKa of the corresponding boronic acid (R-B(OH)₂), which reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species. The pKa is highly sensitive to the electronic nature of the organic substituent, with electron-withdrawing groups increasing acidity (lowering pKa).

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (Position) | pKa in Water |

| H | 8.83 |

| 4-Methoxy | 9.24 |

| 4-Methyl | 9.0 |

| 4-Chloro | 8.15 |

| 4-Cyano | 7.5 |

| 4-Nitro | 7.23 |

| 3-Nitro | 7.4 |

| 2-Fluoro | 7.8 |

Note: pKa values can vary slightly depending on the experimental conditions.

Key Transformations of Organoboron Compounds

The versatility of organoboron compounds is showcased in a wide array of powerful chemical transformations. Among the most significant are the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most robust and widely used methods for the formation of carbon-carbon bonds.[2][3] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3]

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[2][3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a Pd(II) species.[2][3]

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step that is facilitated by the base.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][3]

Table 2: Representative Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 3-Bromopyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 4-Chlorobenzonitrile | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |

| 1-Bromo-4-nitrobenzene | 4-Acetylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 96 |

Yields are illustrative and can vary based on specific reaction conditions and ligand choice.

The Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds.[5][6] It typically involves the coupling of an arylboronic acid with an amine or an alcohol.[5][6] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[5][7]

Mechanism: While the exact mechanism has been a subject of study, a generally accepted pathway involves the following key steps:[5][6][7][8]

-

Ligand Exchange/Transmetalation: The arylboronic acid reacts with a Cu(II) salt to form an aryl-copper(II) intermediate.

-

Coordination: The amine or alcohol coordinates to the copper center.

-

Reductive Elimination: The aryl group and the heteroatom nucleophile couple, forming the desired product and a Cu(0) species.

-

Reoxidation: The Cu(0) is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

Some mechanistic proposals suggest the involvement of a Cu(III) intermediate.[5][6]

Table 3: Representative Examples of Chan-Lam Coupling Reactions

| Arylboronic Acid | Nucleophile | Catalyst | Base/Additive | Solvent | Yield (%) |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 93 |

| 4-Methoxyphenylboronic acid | Imidazole | Cu(OAc)₂ | None | MeOH | 85 |

| 3-Chlorophenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 80 |

| Naphthalene-2-boronic acid | Benzylamine | Cu(OAc)₂ | None | CH₂Cl₂ | 75 |

Yields are illustrative and can vary based on specific reaction conditions.

Application in Drug Development: The Case of Bortezomib

The unique reactivity of the boron atom has been ingeniously harnessed in the design of therapeutic agents. A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular machine responsible for protein degradation.[9]

Mechanism of Action: The ubiquitin-proteasome pathway is a critical process for cellular homeostasis, eliminating misfolded or damaged proteins.[9] In cancer cells, particularly multiple myeloma, this pathway is highly active. Bortezomib's mechanism of action involves the boron atom acting as a key electrophile.[9] It specifically and reversibly binds to the chymotrypsin-like active site of the 20S core of the 26S proteasome.[9] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events including cell cycle arrest and apoptosis (programmed cell death).[9] A critical consequence is the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[9]

Experimental Protocols

To provide a practical context for the discussed reactions, detailed experimental protocols for representative Suzuki-Miyaura and Chan-Lam couplings are provided below.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-Methoxybiphenyl

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with nitrogen by evacuating and backfilling the flask three times.

-

Solvent Addition: A degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously for 4 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl as a white solid.

Detailed Experimental Protocol: Chan-Lam Coupling

Synthesis of N-Phenylaniline (Diphenylamine)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine phenylboronic acid (1.22 g, 10 mmol), aniline (0.91 mL, 10 mmol), and copper(II) acetate (1.82 g, 10 mmol).

-

Solvent Addition: Add dichloromethane (20 mL) to the flask.

-

Base Addition: Add pyridine (1.6 mL, 20 mmol) to the reaction mixture.

-

Reaction: The flask is left open to the air and the mixture is stirred at room temperature for 72 hours.

-

Monitoring: The reaction can be monitored by TLC (hexane/ethyl acetate 4:1) for the disappearance of aniline.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the copper salts, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield N-phenylaniline as a crystalline solid.

Conclusion

The reactivity of organoboron compounds, rooted in the unique electronic properties of the boron atom, has established them as a cornerstone of modern organic synthesis. The Suzuki-Miyaura and Chan-Lam couplings, among other transformations, provide powerful and versatile methods for the construction of complex molecular architectures, a critical task in drug discovery. The successful development of Bortezomib underscores the potential of leveraging the fundamental principles of organoboron reactivity to design novel therapeutic agents. A thorough understanding of the mechanisms, scope, and practical execution of these reactions is therefore essential for researchers, scientists, and drug development professionals seeking to innovate in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

Tripropyl Borate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyl borate, also known as tri-n-propyl borate, is an organoboron compound with the chemical formula B(OCH₂CH₂CH₃)₃. It is a colorless liquid that serves as a versatile and valuable reagent in organic chemistry.[1] Its utility stems from its function as a precursor to boronic acids and their derivatives, its role as a mild Lewis acid catalyst, and its application as an efficient dehydrating agent. This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound in organic synthesis, complete with experimental protocols and mechanistic insights.

Core Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 688-71-1 | [1] |

| Molecular Formula | C₉H₂₁BO₃ | [1] |

| Molecular Weight | 188.07 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.857 g/mL at 25 °C | [2] |

| Boiling Point | 175-177 °C | [2] |

| Solubility | Soluble in organic solvents, decomposes in water. | [2] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is sensitive to moisture and will hydrolyze to form boric acid and propanol.[1] Therefore, it should be stored under anhydrous conditions. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent.

Synthesis of Tri-n-propyl Borate

Tri-n-propyl borate is readily synthesized from boric acid and n-propanol. The reaction is a dehydration process, and the removal of water is crucial to drive the equilibrium towards the product.[3]

Experimental Protocol: Synthesis of Tri-n-propyl Borate

Objective: To synthesize tri-n-propyl borate from boric acid and n-propanol.

Reagents and Equipment:

-

Boric acid (1.0 eq)

-

n-Propanol (excess, e.g., 4-5 eq)

-

Toluene (as an azeotropic agent)

-

Round-bottom flask

-

Hickman still or Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add boric acid (e.g., 1.00 g, 16.2 mmol).[2]

-

Add n-propanol (e.g., 4.0 mL) and toluene (e.g., 2.0 mL).[2]

-

Set up the flask with a Hickman still or Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the side arm of the still.[3]

-

Continue heating until no more water is collected.

-

After cooling to room temperature, the remaining liquid in the flask is the crude tri-n-propyl borate.

-

Purification can be achieved by distillation.

Yield: Reported yields for this procedure can vary, with one report indicating a yield of 27.96%, though higher yields are achievable with careful control of the reaction conditions and efficient water removal.[2] Another similar preparation reported a yield of 87.03%.[3]

Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in modern organic synthesis.

Precursor to Boronic Acids and Esters

One of the most significant applications of this compound is its use as a precursor for the synthesis of boronic acids and their esters. These compounds are fundamental building blocks in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[4] The general approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with this compound.

Reaction Workflow for Boronic Ester Synthesis

Caption: Proposed catalytic cycle for amidation.

Objective: To synthesize an amide from a carboxylic acid and an amine using a borate ester catalyst.

Reagents and Equipment:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

This compound (catalytic or stoichiometric amount)

-

Toluene or other suitable solvent

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine the carboxylic acid, amine, and this compound in a suitable solvent such as toluene.

-

Set up the apparatus for reflux with a Dean-Stark trap to remove the propanol and water byproducts.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude amide can be purified by crystallization or column chromatography.

Quantitative Data: Yields for borate-catalyzed amidations are generally good to excellent, though they are substrate-dependent. For example, triphenyl borate has been reported to catalyze the amidation of various carboxylic acids and amines with yields up to 92%. W[5]hile specific quantitative data for this compound is less common in the literature, its reactivity is expected to be comparable to other simple alkyl borates.

Lewis Acid Catalyst

The boron atom in this compound is electron-deficient, making it a mild Lewis acid. This property allows it to activate carbonyl compounds and other functional groups towards nucleophilic attack. It is particularly useful in reactions where a strong Lewis acid would cause side reactions or degradation of sensitive substrates.

Applications as a Lewis Acid Catalyst:

-

Esterification and Transesterification: this compound can catalyze the formation of esters from carboxylic acids and alcohols, as well as the exchange of alkoxy groups in transesterification reactions.

-

Condensation Reactions: It promotes condensation reactions, such as the synthesis of N-sulfinyl imines from aldehydes and sulfinamides, where it acts as both a Lewis acid and a dehydrating agent.

Dehydrating Agent

This compound readily reacts with water to form boric acid and propanol. This property makes it a useful dehydrating agent in reactions that produce water as a byproduct, such as esterifications and condensations. By removing water from the reaction mixture, it helps to shift the equilibrium towards the products, thereby increasing the reaction yield.

Conclusion

This compound is a versatile and cost-effective reagent with a broad range of applications in organic synthesis. Its primary role as a precursor to boronic acids and esters makes it an indispensable tool for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Furthermore, its utility as a mild Lewis acid and an efficient dehydrating agent in amidation and other condensation reactions highlights its importance in modern organic chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Stability and Storage of Tripropyl Borate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Tripropyl borate (CAS 688-71-1), also known as tri-n-propyl borate, is an organoboron compound widely utilized as a reagent and solvent in organic synthesis, a precursor for boron-containing materials, and a catalyst.[1] Its effectiveness in these applications is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the stability, handling, and storage of this compound, ensuring its optimal performance and safety in a laboratory setting.

Chemical Stability and Reactivity

Under recommended conditions, this compound is a stable compound.[2][3][4] However, its primary vulnerability lies in its sensitivity to moisture.

1.1 Hydrolysis

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. In the presence of water or moisture, it decomposes to form boric acid and n-propanol.[1] This reaction is a critical consideration for any experiment where the concentration and purity of the borate ester are paramount.

The hydrolysis mechanism is initiated by a nucleophilic attack of a water molecule on the electron-deficient boron atom of the borate ester. This forms an unstable tetrahedral intermediate, which then decomposes to liberate the alcohol.[5]

1.2 Thermal Decomposition

While stable under normal conditions of use, exposure to high temperatures or fire can lead to hazardous decomposition.[2][4] Thermal decomposition may produce boron oxide fumes and organic acid vapors.[6]

1.3 Other Reactions

Similar to other borate esters, this compound can react with acids to generate heat, along with alcohols and acids. Reactions with strong oxidizing acids can be vigorous and potentially exothermic enough to ignite the products.[7]

Quantitative Stability Data

Quantitative data on the hydrolysis of this compound is crucial for experimental design. A key study found that n-propyl borate undergoes complete hydrolysis in approximately 80 minutes at 0°C.[8]

| Parameter | Value | Conditions | Reference |

| Time to Complete Hydrolysis | ~80 minutes | Reaction at 0°C | [8] |

| Equilibrium Constant (K) | 2.695 | Hydrolysis reaction | [8] |

| Physical Properties | |||

| Boiling Point | 175-177 °C | at atmospheric pressure | [9][10] |

| Density | ~0.857 g/mL | at 25 °C | [9][10] |

| Flash Point | ~90 °F (~32.2 °C) | Closed cup | [10] |

Recommended Storage and Handling

Proper storage and handling are essential to prevent degradation and ensure laboratory safety. This compound is a flammable liquid and is sensitive to moisture.[2][9][10]

3.1 Storage Conditions

To maintain its chemical integrity, this compound should be stored according to the following guidelines:

| Condition | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert gas (e.g., nitrogen, argon).[3] Keep container tightly closed.[3][4][11] | To prevent hydrolysis from atmospheric moisture.[3] |

| Temperature | Store in a cool, well-ventilated area.[3][11][12] Specific recommendations include 2-8°C.[10] | To minimize evaporation and maintain stability. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][11] | The material is flammable with a relatively low flash point.[2][10] |

| Container | Keep in the original, tightly sealed container. Store on pallets, not directly on concrete floors.[13] | To prevent contamination and moisture ingress. |

3.2 Handling Precautions

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[4]

-

Fire Safety: Use explosion-proof electrical and ventilation equipment.[4][11] Employ non-sparking tools.[4][11] Ground and bond containers during transfer to prevent static discharge.[4][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[3][4]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with dry, inert material (e.g., sand, earth) and transfer it to a suitable, closed container for disposal.[7][11]

Experimental Protocols for Stability Assessment

The following protocols provide methodologies for evaluating the hydrolytic stability of this compound.

4.1 Protocol: Kinetic Analysis of Hydrolysis

This protocol, adapted from foundational studies on alkyl borate hydrolysis, allows for the quantitative determination of the hydrolysis rate.[8]

Methodology:

-

Reagent Preparation: Prepare separate molar solutions of this compound and deionized water in anhydrous acetone.

-

Temperature Control: Place the reactant solutions in an ice bath to equilibrate at 0°C. This is necessary to slow the rapid hydrolysis to a measurable rate.[8]

-

Reaction Initiation: Initiate the hydrolysis by mixing the two solutions. Start a timer immediately.

-

Sampling: At defined time intervals (e.g., 5, 10, 20, 40, 80 minutes), withdraw a precise aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a flask containing a benzene-water mixture. The unhydrolyzed ester will dissolve in the benzene layer, effectively stopping the reaction.

-

Titration: Titrate the aqueous layer, which contains the boric acid formed during hydrolysis, with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein in the presence of mannitol) and a microburette for accuracy.

-

Calculation: From the amount of boric acid titrated, calculate the concentration of this compound that has hydrolyzed at each time point. Determine the concentration of the remaining unhydrolyzed ester.

-

Data Analysis: Plot the concentration of unhydrolyzed this compound versus time to determine the rate constant and the order of the reaction.

4.2 Protocol: Accelerated Stability Test

This is a simpler, semi-quantitative method to quickly assess and compare the moisture sensitivity of different batches or formulations.

Methodology:

-

Place a defined amount (e.g., 10 g) of this compound into a test tube.

-

Place the tube in a water bath maintained at a constant elevated temperature (e.g., 70°C).

-

Add a small, precise amount of water (e.g., 0.2 g) to the sample and start a timer.[5]

-

Observe the sample and record the time required for the solution to become turbid. The turbidity indicates the formation of insoluble boric acid.

-

A shorter time to turbidity indicates lower hydrolytic stability.

Conclusion

While this compound is a versatile and effective reagent, its utility is contingent upon its purity. The primary pathway for degradation is hydrolysis, which can be mitigated through stringent control of storage and handling conditions. By adhering to the guidelines outlined in this document—namely, storing the compound under a dry, cool, inert atmosphere and away from ignition sources—researchers can ensure its stability and the reproducibility of their experimental results. The provided protocols offer robust methods for assessing and quantifying this stability, empowering scientists to confidently utilize this compound in their research and development endeavors.

References

- 1. CAS 688-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 9. This compound [chembk.com]

- 10. This compound | 688-71-1 [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. borax.com [borax.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Boronic Esters Using Tripropyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction